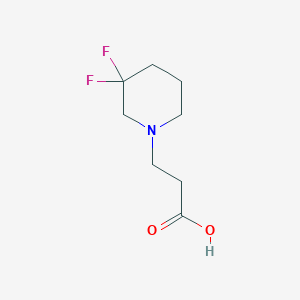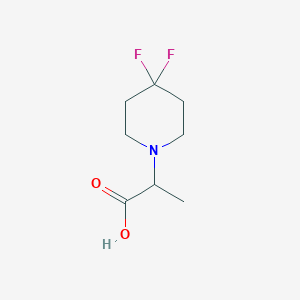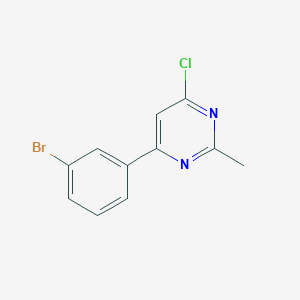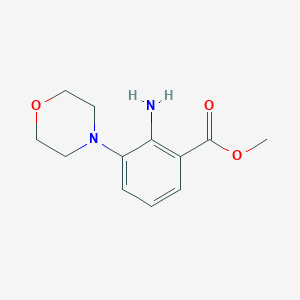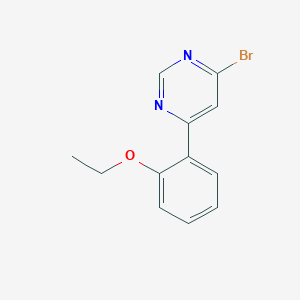
4-Bromo-6-(2-ethoxyphenyl)pyrimidine
説明
Molecular Structure Analysis
The molecular structure of 4-Bromo-6-(2-ethoxyphenyl)pyrimidine is characterized by a pyrimidine ring substituted with a bromo group at the 4th position and an ethoxyphenyl group at the 6th position. Further structural analysis was not found in the search results.Physical and Chemical Properties Analysis
This compound has a molecular weight of 279.13 g/mol. Additional physical and chemical properties were not found in the search results.科学的研究の応用
Antiviral Activity
4-Bromo-6-(2-ethoxyphenyl)pyrimidine derivatives, specifically the 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have been studied for their antiviral properties. These compounds, though showing minimal activity against DNA viruses, have displayed significant inhibitory activity against retrovirus replication in cell culture. In particular, some derivatives have shown pronounced antiretroviral activity, with toxicity levels considered negligible at certain concentrations, making them comparable to reference drugs like adefovir and tenofovir (Hocková et al., 2003).
Receptor Binding Enhancement
In the quest to enhance the affinity for specific receptors, the introduction of a pyrimidine group into certain molecular structures has proven to significantly boost receptor affinity. This was demonstrated in a study where modifications to ET(A/B) mixed-type compounds resulted in compounds with extremely high affinity for the human cloned ET(A) receptor. The incorporation of a pyrimidinyl group into the molecular structure was pivotal, leading to the hypothesis of a "pyrimidine binding pocket" in the ET(A) receptor (Morimoto et al., 2001).
Intermediate in Synthesis
Pyrimidine compounds like this compound have been recognized as crucial intermediates in the synthesis of various pharmaceutical and chemical compounds. Studies have demonstrated methods for synthesizing these compounds efficiently, emphasizing their significance in the pharmaceutical industry due to their wide-ranging applications (Hou et al., 2016).
Safety and Hazards
作用機序
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .
特性
IUPAC Name |
4-bromo-6-(2-ethoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-2-16-11-6-4-3-5-9(11)10-7-12(13)15-8-14-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXLQFLEJRVMNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


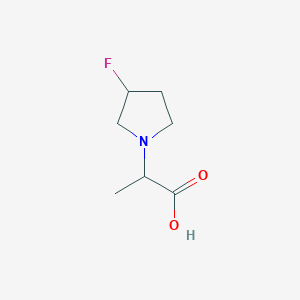



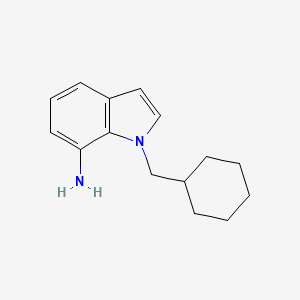


![1-{[(3-Methylbutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475425.png)
![1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1475426.png)
![1-[(Hexylamino)methyl]cyclobutan-1-ol](/img/structure/B1475427.png)
